(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid
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Overview
Description
(1R,6S,7S)-7-bromobicyclo[410]heptane-7-carboxylic acid is a bicyclic compound featuring a bromine atom and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid typically involves the following steps:
Bromination: The starting material, bicyclo[4.1.0]heptane, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).
Carboxylation: The brominated intermediate is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (OH-, NH2-, SH-), solvents (water, ethanol), mild heating.
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran), low temperature.
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, dichloromethane), room temperature.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of ketones or aldehydes.
Scientific Research Applications
(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane derivatives: Compounds with similar bicyclic structures but different substituents.
Brominated carboxylic acids: Compounds with bromine and carboxylic acid functional groups but different core structures.
Uniqueness
(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H11BrO2 |
---|---|
Molecular Weight |
219.08 g/mol |
IUPAC Name |
(1S,6R)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C8H11BrO2/c9-8(7(10)11)5-3-1-2-4-6(5)8/h5-6H,1-4H2,(H,10,11)/t5-,6+,8? |
InChI Key |
SYFAQQMTYSCLJX-OFWQXNEASA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C2(C(=O)O)Br |
Canonical SMILES |
C1CCC2C(C1)C2(C(=O)O)Br |
Origin of Product |
United States |
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